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1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine

Cat. No.: B13214631
M. Wt: 128.10 g/mol
InChI Key: JCOQPYUXIULFIJ-UHFFFAOYSA-N
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Description

Overview of Organofluorine Chemistry and Trifluoromethyl Groups in Advanced Synthesis

Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has had a profound impact on various scientific disciplines. The trifluoromethyl group is a key player in this field due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. These characteristics can enhance the efficacy of pharmaceuticals by improving their binding affinity to biological targets and increasing their bioavailability. In materials science, the incorporation of trifluoromethyl groups can lead to materials with enhanced thermal stability and unique electronic properties.

The Unique Role of Hydrazines in Chemical Transformations and Materials Science

Hydrazines, compounds containing a nitrogen-nitrogen single bond, are versatile reagents in organic synthesis. They are widely used in the construction of heterocyclic compounds, such as pyrazoles and pyridazines, which are common scaffolds in many biologically active molecules. The nucleophilic nature of the hydrazine (B178648) moiety allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists. In materials science, hydrazines and their derivatives have been explored for the development of energetic materials and as ligands in coordination chemistry.

Historical Context of Fluorinated Hydrazine Development

The development of fluorinated hydrazines is a relatively recent chapter in the broader history of organofluorine chemistry. Early research in this area was often hampered by the challenges associated with handling highly reactive fluorinating agents. However, the advent of safer and more selective fluorination methods has paved the way for the synthesis and investigation of a wide range of fluorinated hydrazines. The initial focus was on simple fluorinated analogues, but as synthetic methodologies have become more sophisticated, attention has shifted to more complex and functionally diverse molecules like 1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine.

Research Avenues Pertaining to this compound and Related Structures

Current research on this compound and its analogues is primarily focused on their application as building blocks in medicinal and agrochemical research. The combination of the trifluoroethyl group and the methylhydrazine moiety offers a unique set of properties that can be exploited in the design of novel bioactive compounds.

One of the most significant applications of this compound is in the synthesis of trifluoromethylated pyrazoles. enamine.net Pyrazoles are a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a trifluoromethyl group can enhance these activities, and this compound serves as a key precursor for introducing this functionality into the pyrazole (B372694) ring. enamine.net

For instance, a practical, high-yielding method has been developed for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 5-trifluoromethyl isomer, which are crucial intermediates for agrochemical and medicinal chemistry. enamine.net This synthesis starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) and demonstrates the utility of trifluoromethylated building blocks. enamine.net

While the primary focus has been on pharmaceutical and agrochemical applications, the unique electronic and steric properties of this compound also make it a candidate for exploration in materials science. Its potential as a ligand in coordination chemistry or as a component in the synthesis of energetic materials are areas that are beginning to attract attention.

Physicochemical Properties of this compound Hydrochloride

PropertyValue
CAS Number 2031258-63-4
Molecular Formula C3H8ClF3N2
Molecular Weight 164.56 g/mol
IUPAC Name This compound;hydrochloride
Physical Form Powder

This data is based on commercially available information for the hydrochloride salt of the compound. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7F3N2 B13214631 1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7F3N2

Molecular Weight

128.10 g/mol

IUPAC Name

1-methyl-1-(2,2,2-trifluoroethyl)hydrazine

InChI

InChI=1S/C3H7F3N2/c1-8(7)2-3(4,5)6/h2,7H2,1H3

InChI Key

JCOQPYUXIULFIJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(F)(F)F)N

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 1 2,2,2 Trifluoroethyl Hydrazine and Its Precursors

Direct Synthesis Routes to 1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine

Direct synthetic routes focus on the construction of the precise this compound backbone. These methods often involve forming the N-N bond through amination or constructing the N-alkyl bonds through selective alkylation.

Amination Reactions of 2,2,2-Trifluoro-1-methylethylamine Derivatives

The synthesis of 1,1-disubstituted hydrazines via electrophilic amination of secondary amines is a known, though challenging, transformation. This approach would theoretically involve the reaction of a secondary amine, in this case, N-methyl-2,2,2-trifluoroethylamine, with an electrophilic aminating agent. Reagents like chloramine (NH₂Cl) or oxaziridines can be used to form the N-N bond. organic-chemistry.orgias.ac.in

The general reaction using chloramine involves the nucleophilic attack of the secondary amine on the electrophilic chlorine of chloramine, followed by deprotonation to yield the hydrazine (B178648). ias.ac.in Oxaziridine-based reagents, particularly those that transfer a protected amino group (e.g., N-Boc), have also been developed to aminate amines. unc.edu However, the direct application of these methods for the synthesis of this compound is not widely documented, and challenges such as the nucleophilicity of the fluorinated amine and potential side reactions must be considered.

Hydrazination Protocols

A more established and versatile route to N'-alkyl hydrazides and subsequently 1,1-disubstituted hydrazines involves the use of a trifluoroacetyl protecting group. scholaris.caresearchgate.net This multi-step process provides excellent control over the substitution pattern.

The synthesis proceeds through three main steps:

Protection: A parent hydrazide is first protected by acylation with trifluoroacetic anhydride. The trifluoroacetyl group serves to moderate the reactivity of one nitrogen atom and enhance the acidity of the N-H proton, facilitating selective alkylation. scholaris.canih.gov

Alkylation: The N'-trifluoroacetyl hydrazide is then alkylated. This can be achieved using alkyl halides under basic conditions or, for more complex substitutions, with alcohols via the Mitsunobu reaction. scholaris.cabeilstein-journals.orgnih.gov In a Mitsunobu reaction, an alcohol is activated by a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to react with the acidic N-H of the protected hydrazide. scholaris.cachem-station.com

Deprotection: The trifluoroacetyl group is removed under mild hydrolytic (e.g., K₂CO₃ in methanol) or reductive (e.g., NaBH₄) conditions to yield the final N'-alkyl hydrazide. scholaris.ca

This methodology can be performed sequentially without the isolation of intermediates, culminating in a single chromatographic purification to obtain the desired product. scholaris.ca

StepDescriptionTypical ReagentsReference
1. ProtectionAcylation of a parent hydrazide with a trifluoroacetyl group.Trifluoroacetic anhydride (TFAA), Diisopropylethylamine (DIEA), in THF scholaris.ca
2. AlkylationIntroduction of the alkyl group onto the protected hydrazide.Mitsunobu: Alcohol, PPh₃, DIAD/DEAD; Halide: Alkyl halide, DBU/K₂CO₃ scholaris.cabeilstein-journals.org
3. DeprotectionRemoval of the trifluoroacetyl protecting group.Hydrolytic: 5% aq. K₂CO₃ in MeOH; Reductive: NaBH₄ scholaris.ca

Approaches to Structurally Related Trifluoromethylated Hydrazines

Methodologies for synthesizing related trifluoromethylated hydrazines provide valuable insights and tools applicable to a broader range of fluorinated nitrogen-containing compounds. These approaches often build complex heterocyclic systems from fluorinated precursors.

Formation of Fluorinated Hydrazones as Synthetic Intermediates

Trifluoromethylated hydrazones are potent building blocks for synthesizing a variety of nitrogen-containing organofluorine compounds. nih.gov A key application is their conversion into trifluoromethylated hydrazonoyl halides, which are reactive 1,3-dipole precursors. nih.govbeilstein-journals.org

The synthesis of these halides is typically achieved through the halogenation of trifluoroacetaldehyde hydrazones. nih.govbeilstein-journals.org

ReactantReagentProductReference
Trifluoroacetaldehyde hydrazoneN-chlorosuccinimide (NCS)Trifluoromethylated hydrazonoyl chloride beilstein-journals.org
Trifluoroacetaldehyde hydrazoneN-bromosuccinimide (NBS)Trifluoromethylated hydrazonoyl bromide beilstein-journals.org
Trifluoroacetaldehyde hydrazoneTrichloroisocyanuric acid (TCCA)Trifluoromethylated hydrazonoyl chloride nih.govbeilstein-journals.org

Once formed, these hydrazonoyl halides can be converted to nitrile imines in the presence of a base. These nitrile imines are highly versatile intermediates that readily undergo cycloaddition reactions ([3+2] or [3+3]) with various dipolarophiles to construct trifluoromethyl-containing heterocycles such as pyrazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. nih.govbeilstein-journals.org

Ring-Closing Metathesis (RCM) in Fluorinated Cyclic Hydrazine Synthesis

Ring-Closing Metathesis (RCM) has emerged as a powerful strategy for the synthesis of cyclic compounds, including fluorinated cyclic hydrazines. ru.nl This approach involves the intramolecular reaction of a diene, catalyzed by a transition metal complex (typically ruthenium-based), to form a cyclic alkene.

For the synthesis of fluorinated cyclic hydrazines, a suitable diene precursor containing a hydrazine moiety and a fluorinated or trifluoromethylated olefin is required. ru.nl The RCM reaction, often employing a second-generation Grubbs catalyst, proceeds to close the ring, yielding the corresponding fluorinated cyclic hydrazine. ru.nl This method provides a straightforward pathway to orthogonally protected fluorinated cyclic hydrazines of various ring sizes, which are valuable scaffolds in medicinal chemistry. ru.nl While the presence of fluorine can pose challenges, successful cyclization has been demonstrated, sometimes requiring higher catalyst loading or elevated temperatures. ru.nl

Multicomponent Reaction Strategies for N-Trifluoromethylated Hydrazines

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.net This strategy has been successfully applied to the synthesis of trifluoromethyl-substituted N-heterocycles.

A notable example is the metal-free, three-component synthesis of 3-trifluoromethyl-1,2,4-triazoles. nih.govfrontiersin.org This reaction utilizes readily available starting materials:

Trifluoroacetimidoyl chlorides

Hydrazine hydrate (B1144303)

Benzene-1,3,5-triyl triformate (TFBen) as a C1 source

The proposed mechanism involves the initial coupling of the trifluoroacetimidoyl chloride with hydrazine hydrate to form a trifluoroacetimidohydrazide intermediate. This intermediate then reacts with TFBen, followed by intramolecular nucleophilic addition and dehydration to yield the final 3-trifluoromethyl-1,2,4-triazole product. nih.gov This methodology is valued for its high efficiency, broad substrate scope, and operational simplicity, providing a direct route to biologically relevant trifluoromethylated triazole scaffolds. nih.govfrontiersin.org

Substrate Scope for the Three-Component Synthesis of 3-Trifluoromethyl-1,2,4-triazoles frontiersin.org
Trifluoroacetimidoyl Chloride Substituent (Ar)Product Yield (%)
4-MeC₆H₄85
4-MeOC₆H₄88
3,4-di-MeC₆H₃86
4-tBuC₆H₄81
4-FC₆H₄75
4-ClC₆H₄72
4-BrC₆H₄70
2-Naphthyl78

Control of Stereochemistry in Trifluoroethylhydrazine Synthesis

The synthesis of specific stereoisomers of trifluoroethylhydrazines is crucial, as the biological activity and pharmacokinetic properties of chiral molecules are often dependent on their three-dimensional structure. wikipedia.org Methods to control the stereochemical outcome are therefore of significant interest.

Diastereoselective and Enantioselective Methodologies

Achieving stereocontrol in the synthesis of chiral hydrazines can be accomplished through various catalytic asymmetric methods. These approaches aim to produce the desired enantiomer or diastereomer in high excess.

Recent advancements have focused on the catalytic asymmetric hydrogenation and addition reactions to hydrazone precursors. For instance, efficient nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones has been developed, yielding chiral cyclic hydrazines with excellent enantioselectivities (up to >99% enantiomeric excess). nih.gov While not directly applied to this compound, this methodology represents a powerful tool for creating chiral hydrazine moieties. The process often utilizes a chiral phosphine ligand, such as (S,S)-Ph-BPE, complexed with a metal catalyst. nih.gov

Another approach involves the enantioselective addition of nucleophiles to hydrazones. Palladium-catalyzed asymmetric addition of arylboronic acids to formylphosphonate-derived hydrazones has been shown to produce α-aryl α-hydrazino phosphonates with high enantioselectivity. nih.gov The key to this transformation is the use of a chiral ligand that directs the approach of the nucleophile to one face of the hydrazone. Subsequent removal of protecting groups can yield the free hydrazine. nih.gov These state-of-the-art catalytic methods provide a framework for the potential enantioselective synthesis of this compound from a suitable trifluoroethylated hydrazone precursor.

Table 1: Examples of Catalytic Enantioselective Methods for Hydrazine Synthesis

Catalytic System Substrate Type Product Type Reported Enantiomeric Excess (ee) Reference
Ni-(S,S)-Ph-BPE Cyclic N-acyl hydrazones Chiral cyclic hydrazines Up to >99% nih.gov

Chiral Auxiliary Approaches

A well-established strategy for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org This method involves temporarily incorporating a chiral molecule into the synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary is typically derived from a readily available, inexpensive chiral source, such as an amino acid or terpene. nih.govresearchgate.net After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of trifluoroethylhydrazine synthesis, a chiral auxiliary could be appended to a precursor molecule. For example, a synthetic route could involve an N'-alkyl hydrazide, which is synthesized by installing, alkylating, and then removing a trifluoroacetyl group. scholaris.ca A chiral auxiliary, such as an Evans oxazolidinone or a derivative of pseudoephedrine, could be used to direct the stereoselective alkylation of the hydrazide nitrogen. wikipedia.orgresearchgate.net

The general process is as follows:

A non-chiral substrate is covalently attached to the chiral auxiliary. scielo.org.mx

The presence of the auxiliary creates a stereo-differentiated environment, guiding a subsequent reaction to occur with high diastereoselectivity. researchgate.netscielo.org.mx

The newly formed diastereomer is then cleaved to remove the chiral auxiliary, releasing the desired enantiomerically enriched product. scielo.org.mx

Sulfur-based chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones, have also proven effective in various asymmetric syntheses, including aldol and Michael additions, and could potentially be adapted for the stereoselective synthesis of fluorinated hydrazines. scielo.org.mx

Table 2: Common Chiral Auxiliaries and Their Origins

Chiral Auxiliary Class Common Examples Typical Chiral Source Reference
Oxazolidinones Evans' auxiliaries Amino acids (e.g., valine, phenylalanine) researchgate.net
Ephedrine Derivatives Pseudoephedrine, Ephedrine (1R,2S)-(−)-Ephedrine, (1S,2S)-(+)-Pseudoephedrine wikipedia.org
Camphorsultams Oppolzer's sultams Camphor nih.gov

Green Chemistry Principles in Fluorinated Hydrazine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of fluorinated hydrazines is critical for developing more sustainable and environmentally friendly manufacturing processes.

A key consideration is the choice of reagents. Traditional fluorination methods often employ hazardous reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (B91410) (HF). dovepress.com Green chemistry encourages the development of safer alternatives. Modern fluorination might involve reagents like silver(II) fluoride for selective C-H fluorination, which can be more specific and operate under milder conditions. dovepress.com

Another principle is maximizing atom economy, which involves designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. The peroxide process for hydrazine synthesis is considered greener than older methods like the Olin-Raschig process because it avoids the production of large quantities of salt byproduct. youtube.com This process typically involves the oxidation of ammonia (B1221849) or a derivative in the presence of a ketone and hydrogen peroxide. youtube.com Utilizing hydrogen peroxide as the oxidant is advantageous as its only byproduct is water. youtube.com

Furthermore, the use of catalytic methods is a cornerstone of green chemistry. Catalysts allow reactions to proceed with higher efficiency and selectivity under milder conditions, reducing energy consumption and waste generation. The enantioselective catalytic methods discussed previously (Section 2.3.1) are inherently "greener" than stoichiometric approaches that might require chiral reagents in large quantities. nih.govnih.gov

Finally, solvent choice is crucial. Many organic reactions use volatile organic compounds (VOCs) as solvents, which can have negative environmental and health impacts. Green chemistry promotes the use of safer solvents, such as water, supercritical fluids, or ionic liquids, or minimizing solvent use altogether. Research into fluorinated hydrazone synthesis has explored reactions in water, which represents a significant step towards a more environmentally benign process. nih.gov

Table 3: Application of Green Chemistry Principles to Fluorinated Hydrazine Synthesis

Green Chemistry Principle Application in Synthesis Potential Benefit Reference
Use of Safer Reagents Replacing hazardous fluorinating agents (e.g., HF, SbF₃) with modern, selective reagents. Reduced toxicity and handling risks. dovepress.com
Improved Atom Economy Employing synthesis routes like the peroxide process for the hydrazine moiety. Minimization of inorganic salt waste. youtube.com
Use of Catalysis Developing catalytic asymmetric syntheses for stereocontrol. Reduced waste, lower energy consumption, high efficiency. nih.gov
Use of Safer Solvents Performing reactions in water instead of volatile organic solvents. Reduced pollution and environmental impact. nih.gov

| Energy Efficiency | Designing reactions that proceed at ambient temperature and pressure. | Lower energy costs and reduced carbon footprint. | dovepress.com |

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 1 2,2,2 Trifluoroethyl Hydrazine

Fundamental Reaction Pathways of 1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine

The reactivity of this compound is governed by the interplay of the nucleophilic hydrazine (B178648) core, the electron-donating methyl group, and the powerfully electron-withdrawing 2,2,2-trifluoroethyl group. These substituents influence the fundamental reaction pathways common to 1,1-disubstituted hydrazines, including oxidation, reduction, and substitution reactions.

The oxidation of 1,1-disubstituted hydrazines is a known route to generate various nitrogen-containing compounds. For this compound, oxidation typically targets the nitrogen-nitrogen bond and the adjacent N-H protons. Depending on the oxidant and reaction conditions, several products can be anticipated. Mild oxidation can lead to the formation of 2-methyl-2-(2,2,2-trifluoroethyl)-diazene-1-oxide, while stronger oxidizing agents can promote the formation of tetrasubstituted tetrazenes through the dimerization of aminonitrene intermediates. cdnsciencepub.com

However, the presence of the strongly electron-withdrawing trifluoroethyl group can influence the reaction pathway, potentially making the hydrazine more resistant to oxidation compared to its alkyl counterparts. The specific products would be highly dependent on the chosen reagent.

Table 1: Potential Oxidation Reactions and Products

Oxidizing AgentPotential Product(s)Reaction Pathway
Benzeneseleninic acid, Lead tetraacetate1,4-Dimethyl-1,4-bis(2,2,2-trifluoroethyl)tetrazeneDimerization of aminonitrene intermediate cdnsciencepub.com
Hydrogen peroxide (H₂O₂), Peroxy acidsN-Oxides, Azoxy compoundsOxygen atom transfer to a nitrogen atom
Halogens (e.g., Br₂, I₂)Azo compounds (upon rearrangement)Halogenation followed by elimination

The reduction of hydrazines typically involves the cleavage of the weak nitrogen-nitrogen single bond. This process, known as reductive N-N bond cleavage, is a standard method for synthesizing amines from hydrazine precursors. For this compound, this reaction would yield N-methyl-2,2,2-trifluoroethanamine and ammonia (B1221849) as the primary products.

Common methods for this transformation include catalytic hydrogenation or the use of dissolving metal reductions. rsc.orgpsu.edu The choice of reducing agent is crucial, as harsh conditions might affect the trifluoromethyl group, although it is generally robust. nih.gov

Table 2: Common Reduction Methods for N-N Bond Cleavage

Reducing Agent/MethodExpected ProductsGeneral Conditions
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C)N-methyl-2,2,2-trifluoroethanamine, AmmoniaH₂ gas, acidic or neutral conditions psu.edu
Dissolving Metal Reduction (e.g., Sodium in liquid ammonia)N-methyl-2,2,2-trifluoroethanamine, AmmoniaLow temperature, proton source rsc.org
Zinc in Acetic AcidN-methyl-2,2,2-trifluoroethanamine, AmmoniaMildly acidic conditions rsc.org

The trifluoromethyl (CF₃) group is known for its high stability and general inertness toward nucleophilic substitution. mdpi.com This stability is attributed to the immense strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol). mdpi.com Consequently, direct displacement of a fluorine atom by a nucleophile is exceptionally challenging under standard conditions.

However, modern synthetic methods have enabled reactions that can modify the CF₃ group, often proceeding through radical intermediates or under reductive conditions. cas.cnresearchgate.net For instance, reductive trifluoromethylation reactions, though typically used to install a CF₃ group, highlight that under specific catalytic cycles involving single electron transfer, the CF₃ group can be activated. cas.cn Hydrolysis of a CF₃ group to a carboxylic acid has been achieved under harsh conditions using fuming sulfuric acid, a process that proceeds through a difluorobenzyl carbocation intermediate in aromatic systems. nih.gov While not directly demonstrated on this compound, these advanced methods suggest that substitution is not impossible but would require highly specialized and vigorous reaction conditions, likely incompatible with the hydrazine moiety.

Table 3: Feasibility of Substitution at the CF₃ Group

Reaction TypeFeasibility & ConditionsMechanism
Nucleophilic Substitution (Sₙ2)Extremely difficult/unfeasibleVery strong C-F bond, poor leaving group (F⁻) mdpi.com
Reductive DefluoroalkylationPotentially feasible with specific catalystsRadical intermediates via photoredox or electrochemistry cas.cn
Hydrolysis to Carboxylic AcidHighly unlikely to be selectiveRequires superacidic conditions that would destroy the hydrazine nih.gov

Role of the Trifluoromethyl Moiety in Directing Reactivity and Selectivity

The 2,2,2-trifluoroethyl group is the dominant electronic feature of the molecule, profoundly influencing the reactivity and selectivity of the hydrazine functional group. Its effects are primarily electronic, with steric factors playing a secondary role.

The trifluoromethyl group is a powerful electron-withdrawing substituent, exerting a strong negative inductive effect (-I) through the ethyl chain. masterorganicchemistry.comacs.org This effect significantly depletes the electron density on the adjacent nitrogen atom (N-1) of the hydrazine.

Basicity: Basicity in amines and hydrazines relates to the availability of the nitrogen lone pair to accept a proton. The electron-withdrawing nature of the trifluoroethyl group pulls electron density away from the nitrogen, making the lone pair less available for protonation. chemistryguru.com.sg Consequently, this compound is expected to be a significantly weaker base than its non-fluorinated analog, 1-ethyl-1-methylhydrazine, or even 1,1-dimethylhydrazine. Studies on analogous systems show that replacing a methyl group with a trifluoromethyl group can reduce basicity by several orders of magnitude. nih.gov The electron-donating effect of the methyl group at N-1 slightly counteracts this, but the influence of the trifluoroethyl group is overwhelmingly dominant.

Nucleophilicity: Nucleophilicity is the ability of the lone pair to attack an electrophilic center. This property is also diminished by the strong inductive effect of the trifluoroethyl group. The reduced electron density on the nitrogen atoms makes the hydrazine a poorer nucleophile. researchgate.net Research on related N-CF₃ compounds has shown that the nitrogen atom is not sufficiently nucleophilic to participate in certain cyclization reactions where non-fluorinated analogs react readily. acs.org

Table 4: Comparative Electronic Effects on Hydrazine Properties

CompoundKey Substituent Effect(s)Expected Relative Basicity (pKa of conjugate acid)Expected Relative Nucleophilicity
1,1-DimethylhydrazineTwo +I (electron-donating) methyl groupsHighestHighest
1-Methyl-1-ethylhydrazineOne +I methyl, one +I ethyl groupHighHigh
This compound One +I methyl, one strong -I trifluoroethyl groupLowestLowest
HydrazineReferenceBase (pKaH ≈ 8.1) thieme-connect.deModerate researchgate.net

While the electronic effects of the trifluoromethyl group are dominant, its steric profile also contributes to the molecule's reactivity. The van der Waals radius of a fluorine atom (1.47 Å) is only slightly larger than that of a hydrogen atom (1.20 Å). Therefore, the replacement of three hydrogen atoms with fluorine atoms does not create prohibitive steric bulk. mdpi.com The trifluoromethyl group is considered to have a compact steric profile and is often compared in size to a chlorine atom or an ethyl group. mdpi.comresearchgate.net

In this compound, the trifluoroethyl group is larger than the methyl group. This asymmetry can influence the approach of reagents to the nucleophilic nitrogen center. However, this steric hindrance is generally considered moderate. For most reactions, the severely dampened nucleophilicity due to electronic withdrawal is the primary factor controlling reactivity, rather than steric blockade by the trifluoroethyl group. mdpi.com

Table 5: Comparison of van der Waals Radii and Group Sizes

Atom/Groupvan der Waals Radius (Å) / Relative SizeImplication for Steric Hindrance
Hydrogen (H)1.20Baseline (small)
Fluorine (F)1.47Slightly larger than H
Methyl Group (-CH₃)~2.0Moderate bulk
Trifluoromethyl Group (-CF₃)Similar in size to an ethyl group researchgate.netModerate bulk, but less than isopropyl; compact shape mdpi.com

Mechanistic Elucidation of Reactions Involving this compound

The chemical behavior of this compound is dictated by the interplay of the nucleophilic hydrazine moiety and the electron-withdrawing trifluoroethyl group. This section delves into the mechanistic details of its reactions, exploring catalytic pathways, hydrogen atom transfer, and cyclization reactions, as well as the nature of transient intermediates.

Catalytic Pathways and Transition-Metal Involvement

Transition metals play a significant role in catalyzing reactions involving hydrazine derivatives. While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of similar fluorinated hydrazones in the presence of transition metals offers valuable insights.

Palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones has been demonstrated as a viable method for producing chiral fluorinated hydrazines. dicp.ac.cn For instance, the use of a [Pd(R)-DTBM-SegPhos(OCOCF3)2] catalyst has been effective in the enantioselective hydrogenation of various fluorinated hydrazones. dicp.ac.cn The mechanism of such reactions generally involves the coordination of the hydrazone to the palladium center, followed by the transfer of hydrogen. The presence of a trifluoromethyl group can influence the electronic properties of the hydrazone, thereby affecting the catalytic activity and stereoselectivity of the reaction.

In the context of reductive cleavage, catalytic hydrogenation using catalysts like palladium on carbon (Pd-C) can selectively cleave the N-N bond in hydrazine derivatives under mild conditions. This process is believed to proceed through the generation of unstable intermediates following hydride transfer to a nitrogen atom, which then decompose to form amines.

While direct evidence for the involvement of transition metals in the catalytic pathways of this compound is limited in the provided results, the established reactivity of other fluorinated hydrazines and hydrazones suggests that transition metal catalysis is a promising avenue for its transformations.

Hydrogen Atom Transfer Mechanisms

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry and can be a key step in the reactions of hydrazine derivatives. HAT involves the concerted movement of a proton and an electron from one species to another. The propensity of a C-H bond to undergo HAT is influenced by its bond dissociation energy (BDE) and the polarity of the radical abstractor.

In the context of this compound, the presence of the electron-withdrawing trifluoroethyl group can influence the stability of adjacent radicals, thereby affecting the kinetics and thermodynamics of HAT processes. While direct studies on HAT mechanisms involving this specific compound are not available in the search results, general principles of HAT in related systems can be considered.

Iron-catalyzed HAT has been utilized for the coupling of alkenes with hydrazones. ub.edu This process typically involves the in-situ generation of an iron hydride species that transfers a hydrogen atom to the alkene, initiating a radical coupling cascade. ub.edu Such a mechanism could potentially be applied to reactions involving this compound, where the hydrazine moiety could participate in subsequent radical reactions.

The field of biocatalysis also offers insights into HAT mechanisms. Enzymes, particularly those from the radical S-adenosyl-L-methionine (SAM) superfamily, are known to initiate radical transformations via HAT.

Cyclization Reaction Mechanisms

This compound and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds through cyclization reactions. These reactions often proceed through the formation of hydrazone intermediates, which then undergo intramolecular cyclization.

The reaction of hydrazines with dicarbonyl compounds or their equivalents is a common strategy for constructing five- and six-membered rings. For instance, the condensation of a hydrazine with a 1,3-dicarbonyl compound can lead to the formation of pyrazoles. The mechanism involves the initial formation of a hydrazone at one carbonyl group, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the other carbonyl group, and subsequent dehydration.

In the synthesis of N-trifluoromethyl pyrazoles, the cyclization conditions are crucial to suppress the formation of undesired side products resulting from the instability of trifluoromethylhydrazine intermediates. acs.orgacs.org The use of a strong acid in a solvent like dichloromethane (B109758) (DCM) has been found to be effective. acs.orgacs.org The mechanism likely involves the acid-catalyzed condensation of the hydrazine with a 1,3-dicarbonyl substrate to form a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the pyrazole (B372694) ring.

The versatility of hydrazones in cyclization reactions is further demonstrated by their use in the synthesis of other heterocycles such as azetidines, thiazolidines, oxazepines, and tetrazoles through reactions with appropriate cyclizing agents. ekb.eg

Trapping and Reactivity of Transient Trifluoromethylhydrazine Intermediates

Trifluoromethylhydrazine and its N-substituted derivatives are known to be unstable intermediates. acs.orgacs.org Their transient nature presents both a challenge and an opportunity in organic synthesis. Understanding the reactivity of these intermediates is key to harnessing them for the construction of complex molecules.

Recent studies have shown that transiently generated trifluoromethylhydrazine can be effectively trapped in situ with various carbonyl compounds to synthesize N-trifluoromethyl pyrazoles in a one-pot procedure. acs.orgacs.org This approach avoids the isolation of the unstable trifluoromethylhydrazine. The mechanism involves the deprotection of a stable precursor, such as a di-Boc protected trifluoromethylhydrazine, to generate the free hydrazine, which then rapidly reacts with a 1,3-dicarbonyl compound present in the reaction mixture. acs.org

The success of these trapping experiments hinges on the rapid condensation of the transient trifluoromethylhydrazine with the electrophilic partner. 1,3-dialdehydes have been found to be particularly good substrates, likely due to the rapid trapping of the unstable NH-CF3 intermediate. acs.org The instability of the free NH-CF3 moiety is attributed to its propensity to undergo beta-elimination of hydrogen fluoride (B91410) (HF), leading to the hydrolytic cleavage of the trifluoromethyl group. acs.org

The table below summarizes the outcomes of trapping transient trifluoromethylhydrazine with various carbonyl compounds to form N-trifluoromethyl pyrazoles. acs.org

Carbonyl SubstrateProductYield (%)
1,3-DialdehydesN-Trifluoromethyl Pyrazoles68-82
1,3-DiketonesN-Trifluoromethyl Pyrazoles-
1,3-KetonitrilesAmino-substituted N-CF3-pyrazoles26-63
1,3-CyanoaldehydesAmino-substituted N-CF3-pyrazoles-

Comparative Reactivity Studies with Non-Fluorinated Hydrazine Analogues

The introduction of a trifluoroethyl group into the hydrazine framework significantly alters its chemical reactivity compared to its non-fluorinated counterparts, such as methylhydrazine or 1,1-dimethylhydrazine. These differences arise primarily from the strong electron-withdrawing nature of the trifluoromethyl (CF3) group.

Nucleophilicity:

The nucleophilicity of the nitrogen atoms in hydrazine is a key determinant of its reactivity. In non-fluorinated hydrazines, the lone pairs on the nitrogen atoms are readily available for nucleophilic attack. However, in this compound, the inductive effect of the CF3 group withdraws electron density from the adjacent nitrogen atom. This reduction in electron density leads to a decrease in the nucleophilicity of the nitrogen atom attached to the trifluoroethyl group.

A study on the nucleophilic reactivities of various hydrazines and amines showed that methyl groups generally increase the reactivity of the α-position of hydrazines. researchgate.netnih.gov Conversely, the presence of an electron-withdrawing group is expected to decrease nucleophilicity. Therefore, this compound is expected to be less nucleophilic than 1,1-dimethylhydrazine.

Basicity:

The basicity of the hydrazine is also influenced by the trifluoroethyl group. The electron-withdrawing CF3 group reduces the availability of the lone pair on the adjacent nitrogen for protonation, making this compound a weaker base compared to its non-fluorinated analogues.

Reactivity in Condensation Reactions:

In condensation reactions with carbonyl compounds to form hydrazones, the reduced nucleophilicity of this compound may lead to slower reaction rates compared to non-fluorinated hydrazines under similar conditions. However, the resulting trifluoroethyl-substituted hydrazones can exhibit unique reactivity in subsequent transformations due to the electronic influence of the CF3 group.

Stability of Intermediates:

As discussed in the previous section, intermediates derived from trifluoromethylated hydrazines can be unstable. acs.orgacs.org This instability is a key difference compared to the relatively more stable intermediates formed from non-fluorinated hydrazines.

The following table provides a comparative summary of the expected properties of this compound and its non-fluorinated analogue, 1,1-dimethylhydrazine.

PropertyThis compound1,1-Dimethylhydrazine
Nucleophilicity LowerHigher
Basicity LowerHigher
Reactivity in Condensation Potentially SlowerGenerally Faster
Stability of Derivatives Can be less stableGenerally more stable

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular insight into the chemical environment of magnetically active nuclei within the molecule. For 1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine, analyses of ¹H, ¹³C, ¹⁹F, and ¹⁵N isotopes are crucial for a comprehensive characterization.

Proton (¹H) NMR Applications

A ¹H NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three unique proton environments in the molecule: the methyl group (-CH₃), the methylene (B1212753) group (-CH₂-), and the amine group (-NH₂).

N-CH₃ Protons: The three protons of the methyl group attached to the nitrogen atom would appear as a single resonance, as they are chemically equivalent. This signal is expected to be a singlet due to the absence of adjacent protons for spin-spin coupling, though some broadening due to the quadrupolar ¹⁴N nucleus is possible.

N-CH₂-CF₃ Protons: The two methylene protons are adjacent to the trifluoromethyl (-CF₃) group. Their signal would appear as a quartet due to coupling with the three neighboring fluorine atoms (according to the n+1 rule for I=1/2 nuclei).

NH₂ Protons: The two protons of the primary amine group would typically give rise to a single, often broad, signal. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, and it may not show coupling to other protons due to rapid chemical exchange.

Predicted ¹H NMR Spectral Data for this compound
Proton GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationCoupling Interaction
N-CH₃~2.4 - 2.8Singlet (s)3HNone
N-CH₂-CF₃~3.0 - 3.5Quartet (q)2H³JH-F
NH₂Variable (broad)Singlet (s, broad)2HNone (due to exchange)

Carbon-13 (¹³C) NMR for Structural Elucidation

The ¹³C NMR spectrum is expected to display three signals, one for each carbon atom in its distinct chemical environment. The powerful electron-withdrawing effect of the fluorine atoms significantly influences the chemical shifts.

N-CH₃ Carbon: The methyl carbon will appear at a characteristic chemical shift for an N-alkyl group.

N-CH₂-CF₃ Carbon: This methylene carbon is attached to both a nitrogen atom and the trifluoromethyl group. Its resonance will be shifted downfield and will appear as a quartet due to one-bond coupling (¹JC-F) with the three fluorine atoms.

CF₃ Carbon: The trifluoromethyl carbon will be significantly deshielded and will also appear as a quartet due to the strong one-bond C-F coupling.

Predicted ¹³C NMR Spectral Data for this compound
Carbon GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Interaction
N-CH₃~40 - 50SingletNone
N-CH₂-CF₃~55 - 65Quartet (q)²JC-F
CF₃~120 - 130Quartet (q)¹JC-F

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. For this compound, a single signal is expected for the three magnetically equivalent fluorine atoms of the trifluoromethyl group. This signal would be split into a triplet by the two adjacent methylene protons (n+1 rule). The chemical shift range for trifluoromethyl groups is characteristic and helps confirm the presence of this moiety.

Predicted ¹⁹F NMR Spectral Data for this compound
Fluorine GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Interaction
-CF₃~ -65 to -75 (relative to CFCl₃)Triplet (t)³JF-H

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR Studies

Nitrogen NMR can provide direct information about the electronic environment of the two nitrogen atoms. However, ¹⁴N NMR signals are often very broad due to the nucleus's quadrupole moment, which can make them difficult to observe with high resolution. ¹⁵N NMR, while less sensitive due to lower natural abundance, provides much sharper signals. A ¹⁵N NMR spectrum would be expected to show two distinct signals, one for the tertiary nitrogen atom bonded to the methyl and trifluoroethyl groups, and another for the primary nitrogen of the -NH₂ group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, which typically causes the molecular ion (M⁺˙) to undergo extensive fragmentation. The molecular weight of this compound is 128.06 g/mol . The mass spectrum would show a peak for the molecular ion, and various fragment ions resulting from the cleavage of the weakest bonds.

Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is common. Loss of the trifluoromethyl radical (•CF₃, 69 u) would lead to a fragment ion at m/z 59.

N-N Bond Cleavage: Cleavage of the hydrazine (B178648) N-N bond could occur.

Loss of Amine Group: Cleavage resulting in the loss of the amino group (•NH₂, 16 u) could produce a fragment at m/z 112.

Predicted EI-MS Fragmentation Data for this compound
m/z ValuePredicted Ion StructurePredicted Fragmentation Pathway
128[C₃H₇F₃N₂]⁺˙Molecular Ion (M⁺˙)
112[C₃H₅F₃N]⁺˙Loss of •NH₂
59[C₂H₅N₂]⁺Loss of •CF₃

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, the analysis of highly polar and reactive compounds like hydrazines can be challenging due to their tendency to adsorb onto the chromatographic column, leading to poor peak shape and low sensitivity. To overcome these issues, derivatization is a common strategy employed for hydrazine analysis. chemicalbook.comczyxchem.com This process involves chemically modifying the analyte to create a less polar and more volatile derivative that is more amenable to GC-MS analysis. rsc.org

For hydrazines, derivatization often involves reaction with a carbonyl compound, such as acetone (B3395972) or benzaldehyde, to form a more stable hydrazone. czyxchem.comresearchgate.net In the case of this compound, a similar approach would be anticipated. The derivatization not only improves chromatographic performance but also enhances the mass spectral characteristics, facilitating clearer identification.

Table 1: Representative GC-MS Parameters for Derivatized Hydrazine Analysis

Parameter Typical Value/Condition
Gas Chromatograph
Column Fused silica (B1680970) capillary column (e.g., HP-INNOWax) evitachem.com
Carrier Gas Helium evitachem.com
Injection Mode Split or Splitless
Temperature Program Initial oven temperature held, then ramped to a final temperature. evitachem.com
Mass Spectrometer
Ionization Mode Electron Ionization (EI) evitachem.com
Ionization Energy 70 eV evitachem.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable techniques for identifying the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of absorbance or transmittance versus the frequency of light (typically expressed as wavenumber, cm⁻¹).

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its structural features. The presence of the N-H bond in the hydrazine moiety would give rise to stretching vibrations, which for hydrazine hydrochloride salts are typically observed around 3200 cm⁻¹. The C-H bonds in the methyl and ethyl groups would also produce distinct stretching and bending vibrations. Furthermore, the strong electronegativity of the fluorine atoms would lead to intense C-F stretching bands, which are characteristic of trifluoromethyl groups.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3200 - 3400
C-H (sp³) Stretching 2850 - 3000
C-F Stretching 1000 - 1400 (strong, multiple bands)
N-H Bending 1550 - 1650

X-ray Diffraction (XRD) for Single Crystal Structure Determination

For a compound like this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. If successful, single-crystal XRD analysis would provide precise information about its molecular geometry. In cases where the compound is chiral, XRD is a powerful tool for determining the absolute stereochemistry. While no specific crystal structure data for this compound has been published, the type of data obtained from such an analysis is standardized.

Table 3: Typical Crystallographic Data from Single-Crystal XRD Analysis

Parameter Description
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal.
Volume (V) The volume of the unit cell.
Z The number of molecules in the unit cell.
Calculated Density (Dx) The density of the crystal calculated from the crystallographic data.

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This is often achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. The elemental composition is then calculated from the masses of these products.

For this compound (C₃H₇F₃N₂), elemental analysis serves as a crucial check of purity and confirms the molecular formula. The experimentally determined percentages of C, H, and N should closely match the theoretical values calculated from the formula. This technique is often used in conjunction with mass spectrometry to confirm the molecular weight and formula of a newly synthesized compound.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.01 3 36.03 28.14
Hydrogen H 1.01 7 7.07 5.52
Fluorine F 19.00 3 57.00 44.51
Nitrogen N 14.01 2 28.02 21.88

| Total | | | | 128.12 | 100.00 |

Computational and Theoretical Studies of 1 Methyl 1 2,2,2 Trifluoroethyl Hydrazine

Density Functional Theory (DFT) Applications

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a common approach for predicting a variety of molecular properties.

Quantum Chemical Calculations for Thermodynamic PropertiesQuantum chemical methods, including DFT, are used to calculate fundamental thermodynamic properties. These calculations would typically involve:

Standard Enthalpy of Formation (ΔH°f): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Entropy (S°): A measure of the randomness or disorder of the molecule.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.

These properties would be calculated based on the optimized molecular geometry and vibrational frequencies.

Advanced Applications of 1 Methyl 1 2,2,2 Trifluoroethyl Hydrazine in Chemical Synthesis and Research

A Versatile Building Block for Heterocyclic Chemistry

The inherent reactivity of the hydrazine (B178648) group, coupled with the influence of the methyl and trifluoroethyl substituents, makes 1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine a powerful tool for the construction of a variety of heterocyclic rings. These scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Fluorinated Pyrazoles

The synthesis of fluorinated pyrazoles, a class of compounds with significant applications in medicinal and agricultural chemistry, is a well-established application of hydrazine derivatives. The reaction of a monosubstituted hydrazine with a 1,3-dicarbonyl compound is a fundamental method for constructing the pyrazole (B372694) ring. conicet.gov.arnih.gov In this context, this compound serves as a key precursor for introducing both a methyl and a trifluoroethyl-substituted nitrogen atom into the pyrazole core.

The reaction typically proceeds by the condensation of the hydrazine with a β-diketone. The presence of the trifluoroethyl group can influence the regioselectivity of the cyclization, which is a critical aspect when using unsymmetrical dicarbonyl compounds. Research has shown that the choice of solvent can also play a crucial role in directing the regiochemical outcome of pyrazole formation. For instance, the use of fluorinated alcohols as solvents has been demonstrated to significantly enhance the regioselectivity in the synthesis of N-methylpyrazoles. conicet.gov.ar

A general reaction scheme for the synthesis of fluorinated pyrazoles using a substituted hydrazine is presented below:

Reactant 1Reactant 2Product
1,3-DiketoneThis compound1-(1-Methyl-1-(2,2,2-trifluoroethyl))-substituted pyrazole

Further modifications of the pyrazole ring are possible, and the use of substituted hydrazines like this compound allows for the synthesis of diverse pyrazole derivatives with tailored electronic and steric properties. nih.gov

Construction of Trifluoromethylated 1,2,4-Triazoles

The 1,2,4-triazole (B32235) moiety is another critical heterocyclic scaffold found in numerous biologically active molecules. The synthesis of trifluoromethyl-substituted 1,2,4-triazoles often employs multi-component reactions where a hydrazine derivative is a key reactant. nih.gov While many synthetic routes utilize hydrazine hydrate (B1144303), the principles of these reactions can be extended to substituted hydrazines like this compound to generate N-substituted triazoles.

One common approach involves the reaction of trifluoroacetimidoyl chlorides with a hydrazine, followed by cyclization with a one-carbon unit source. nih.gov The use of this compound in such a reaction would lead to the formation of a 1,2,4-triazole ring bearing the 1-methyl-1-(2,2,2-trifluoroethyl)amino substituent.

The general approach can be summarized in the following table:

Reactant 1Reactant 2Reactant 3Product
Trifluoroacetimidoyl chlorideThis compoundOne-carbon source (e.g., orthoformate)Trifluoromethylated 1,2,4-Triazole

The reaction conditions for these multi-component reactions are often mild and the scope of substrates can be broad, allowing for the synthesis of a library of trifluoromethylated 1,2,4-triazoles with diverse substitution patterns. nih.gov

Formation of Imidazolidines, Oxazolidines, and Thiazolidines

Derivatives for Pyrimidine (B1678525) and Pyrazolopyrimidine Synthesis

Pyrazolopyrimidines are fused heterocyclic systems that are of considerable interest in medicinal chemistry. Their synthesis often begins with a pre-formed pyrazole ring, which is then annulated to form the pyrimidine ring. nih.govnih.gov Given that this compound is a precursor for fluorinated pyrazoles (as discussed in section 6.1.1), the resulting pyrazoles can serve as key intermediates for the synthesis of pyrazolopyrimidines.

For example, a pyrazole with an amino and a cyano group in adjacent positions can be cyclized with a one-carbon synthon like formic acid or an orthoformate to construct the pyrimidine ring. The substituents on the initial pyrazole, derived from this compound, would be incorporated into the final pyrazolopyrimidine structure.

Reagent in Derivatization and Analytical Methodologies

Beyond its role in synthesis, the reactivity of this compound makes it a candidate for use as a derivatizing agent in analytical chemistry, particularly for the detection of carbonyl compounds.

Use in Headspace Solid-Phase Microextraction (HS-SPME) for Carbonyl Compound Detection

Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique for the analysis of volatile and semi-volatile organic compounds. nih.gov For the detection of carbonyl compounds (aldehydes and ketones), which often have low volatility or are not readily detectable by certain analytical instruments, derivatization is a common strategy. nih.gov Hydrazine-based reagents are frequently employed for this purpose, as they react with carbonyls to form more volatile and easily detectable hydrazones. researchgate.net

While specific studies detailing the use of this compound in HS-SPME are not prevalent in the reviewed literature, its structural similarity to other fluorinated hydrazine derivatizing agents suggests its potential utility in this application. The trifluoroethyl group would likely enhance the volatility and improve the chromatographic properties of the resulting hydrazones, making them more amenable to analysis by gas chromatography (GC).

The general process of HS-SPME with on-fiber or in-solution derivatization for carbonyl compounds is outlined below:

StepDescription
1. Sample PreparationThe sample containing carbonyl compounds is placed in a sealed vial.
2. DerivatizationA hydrazine-based derivatizing agent is introduced into the vial.
3. ExtractionAn SPME fiber is exposed to the headspace above the sample, where the volatile hydrazone derivatives are adsorbed.
4. Desorption and AnalysisThe fiber is transferred to the injection port of a GC for thermal desorption and subsequent analysis.

The use of a fluorinated hydrazine like this compound could offer advantages in terms of the stability and detectability of the derivatives, potentially leading to lower detection limits and improved analytical performance.

Development of Novel Analytical Probes

The development of selective and sensitive analytical probes is crucial for understanding biological processes and for environmental monitoring. Hydrazine derivatives are foundational in the design of such probes due to the nucleophilic nature of the nitrogen atoms. Fluorescent probes, for example, have been developed for the detection of hydrazine itself, which is a significant environmental and industrial toxin. nih.gov These probes often work via reactions like hydrazone formation, which leads to a detectable change in fluorescence. nih.gov

While direct applications of this compound as an analytical probe are not extensively documented, its structural features suggest significant potential. The hydrazine moiety can react with specific analytes, while the trifluoromethyl group can modulate the probe's reactivity, selectivity, and spectroscopic properties. The mechanism of action for hydrazine-based probes often involves interaction with specific molecular targets, where the trifluoromethyl group can enhance the ability to penetrate biological membranes and interact with target sites. The unique properties of fluorinated compounds are increasingly being harnessed to create more sophisticated chemical tools for analysis and imaging.

Table 1: Potential Characteristics of this compound in Analytical Probe Design

FeaturePotential Advantage in Analytical Probes
Hydrazine Moiety Provides a reactive site for covalent bonding with target analytes (e.g., electrophiles).
Trifluoromethyl Group Can enhance solubility in organic media, improve metabolic stability, and influence spectroscopic signals (e.g., in ¹⁹F NMR).
Methyl Group Modifies the steric and electronic environment of the hydrazine nitrogens, potentially fine-tuning selectivity.
Overall Structure Can serve as a building block for larger, more complex probes for detecting enzymes or other biomolecules.

Precursors for Specialized Organic Materials and Ligands

This compound serves as a versatile precursor for a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty materials. chemicalregister.com The presence of the trifluoromethyl group is particularly significant, as it can enhance lipophilicity and metabolic stability, properties that are highly desirable in drug development.

This compound is especially useful in the synthesis of heterocyclic compounds like pyrazoles and indoles. For instance, a chiral isomer, [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine, is a key intermediate in the synthesis of complex pyrazole derivatives that have applications as targeted therapeutic agents. The hydrazine functional group readily participates in cyclization reactions to form stable ring systems that are common scaffolds in medicinal chemistry.

As a building block, it provides chemists with a way to introduce both a reactive hydrazine handle and a trifluoromethyl group in a single step. This is valuable for creating libraries of compounds for screening purposes or for synthesizing ligands for catalysis and materials science. Commercial suppliers classify the compound as a building block for advanced intermediates, catalysts, and ligands, underscoring its role in the creation of novel chemical entities. chemicalregister.com

Table 2: Research Applications as a Chemical Precursor

Application AreaRole of this compoundResulting Products
Medicinal Chemistry Intermediate for introducing a trifluoroethyl-substituted nitrogen atom into a larger molecule. Pyrazole derivatives, potential antiviral or anticancer agents.
Agrochemicals Precursor for active ingredients in pesticides and herbicides. Fluorinated heterocyclic compounds with enhanced efficacy.
Materials Science Monomer or building block for fluorinated polymers or specialized ligands. Materials with unique electronic or physical properties.

Strategic Integration in Multi-Component Reaction Design

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org This approach is highly efficient and aligns with the principles of green chemistry by reducing waste and saving time. beilstein-journals.org Hydrazine derivatives are valuable components in MCRs due to their nucleophilicity.

While specific examples detailing the use of this compound in MCRs are not prevalent, the participation of similar compounds is well-established. For example, hydrazine hydrate is used in a metal-free MCR with trifluoroacetimidoyl chlorides to produce biologically important 3-trifluoromethyl-1,2,4-triazoles. nih.gov Furthermore, N-alkylated hydrazines have been identified as suitable reagents for the Ugi reaction, one of the most versatile MCRs, which is used to create diverse molecular scaffolds for drug discovery. beilstein-journals.org

The structure of this compound makes it an excellent candidate for integration into MCR design. The primary amine of the hydrazine can act as the nucleophilic component, initiating a cascade of reactions with other starting materials like aldehydes, ketones, or isocyanides. The trifluoroethyl group would be incorporated into the final product, providing a straightforward route to complex, fluorinated molecules that would be difficult to synthesize through traditional multi-step methods. This strategy is particularly valuable for generating libraries of novel compounds for pharmaceutical and agrochemical research. nih.govrsc.org

Table 3: Hypothetical Ugi-type MCR Integrating this compound

Reactant 1 (Aldehyde/Ketone)Reactant 2 (Isocyanide)Reactant 3 (Carboxylic Acid)Reactant 4 (Hydrazine Component)Potential Product
R¹C(O)R²R³-NCR⁴COOHCF₃CH₂N(CH₃)NH₂α-Acylamino amide derivative containing a trifluoroethyl-hydrazide moiety.

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